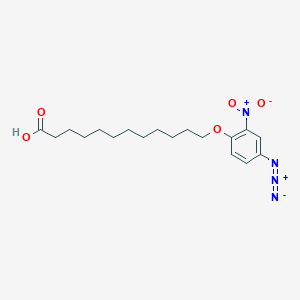
12-(4-Azido-2-nitrophenoxy)dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-Azido-2-nitrophenoxy)dodecanoic acid is a synthetic organic compound characterized by the presence of an azido group and a nitrophenoxy group attached to a dodecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Azido-2-nitrophenoxy)dodecanoic acid typically involves a multi-step process. One common method starts with the nitration of 4-phenoxydodecanoic acid to introduce the nitro group. This is followed by the azidation of the nitro compound to replace a suitable leaving group with an azido group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle the reactive azido group.
Analyse Chemischer Reaktionen
Types of Reactions
12-(4-Azido-2-nitrophenoxy)dodecanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds by replacing the azido group with other nucleophiles.
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, organic solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 12-(4-Amino-2-nitrophenoxy)dodecanoic acid.
Substitution: Various substituted phenoxy-dodecanoic acids.
Oxidation: Oxidized phenoxy-dodecanoic acids.
Wissenschaftliche Forschungsanwendungen
12-(4-Azido-2-nitrophenoxy)dodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the development of new materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 12-(4-Azido-2-nitrophenoxy)dodecanoic acid involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming new materials in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 12-(4-Nitrophenoxy)dodecanoic acid
- 12-(4-Amino-2-nitrophenoxy)dodecanoic acid
- 12-(4-Azidophenoxy)dodecanoic acid
Uniqueness
12-(4-Azido-2-nitrophenoxy)dodecanoic acid is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The azido group enables click chemistry applications, while the nitro group allows for further functionalization through reduction or substitution reactions. This combination of functional groups makes it a valuable compound for diverse scientific research applications.
Eigenschaften
CAS-Nummer |
105968-86-3 |
|---|---|
Molekularformel |
C18H26N4O5 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
12-(4-azido-2-nitrophenoxy)dodecanoic acid |
InChI |
InChI=1S/C18H26N4O5/c19-21-20-15-11-12-17(16(14-15)22(25)26)27-13-9-7-5-3-1-2-4-6-8-10-18(23)24/h11-12,14H,1-10,13H2,(H,23,24) |
InChI-Schlüssel |
UHBBYBXCGSKNQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


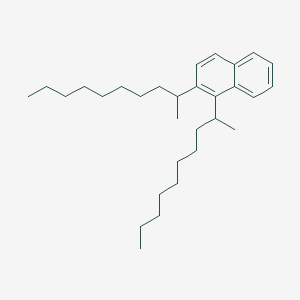

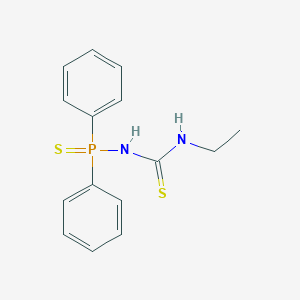
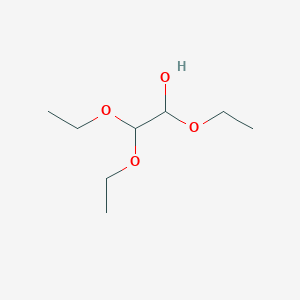


![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
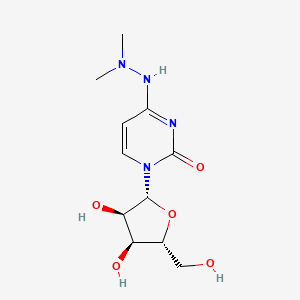
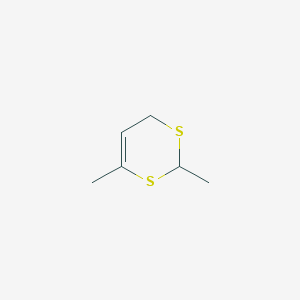

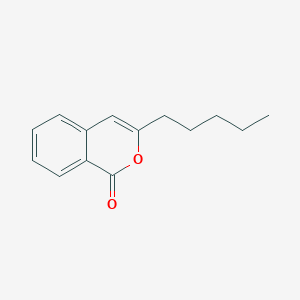
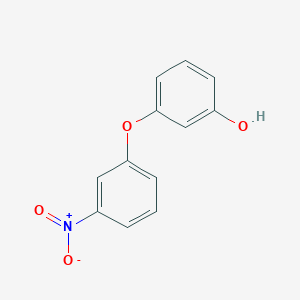
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
